N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine
Description
(2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a benzofurochromen ring system
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-12(2)22(23(27)28)25-21(26)9-8-14-13(3)16-10-17-15-6-4-5-7-18(15)30-20(17)11-19(16)31-24(14)29/h10-12,22H,4-9H2,1-3H3,(H,25,26)(H,27,28)/t22-/m1/s1 |
InChI Key |
SKUPYTZNAJAAGN-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzofurochromen ring system, followed by the introduction of the propanoyl and butanoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Methylaervine: Another compound with potential biological activity.
Uniqueness
What sets (2R)-3-METHYL-2-{[3-(4-METHYL-2-OXO-6,7,8,9-TETRAHYDRO-2H-1BENZOFURO[3,2-G]CHROMEN-3-YL)PROPANOYL]AMINO}BUTANOIC ACID apart is its unique benzofurochromen ring system combined with the propanoyl and butanoic acid moieties. This combination of structural features may confer unique properties, such as enhanced stability, specificity, or activity, compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
